Ammonium hexachlorotellurate(IV)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

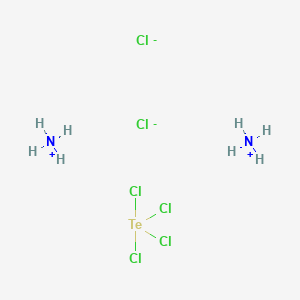

Ammonium hexachlorotellurate(IV) is an inorganic chemical compound with the chemical formula [NH4]2[TeCl6]. It forms yellow octahedral crystals about 0.1 mm in diameter and decomposes gradually in air . The compound contains ammonium cations [NH4]+ and hexachlorotellurate(IV) anions [TeCl6]2− .

Méthodes De Préparation

Ammonium hexachlorotellurate(IV) can be synthesized through the reaction of tellurium tetrachloride with ammonium chloride in an aqueous solution. The reaction typically involves dissolving tellurium tetrachloride in hydrochloric acid and then adding ammonium chloride to the solution. The resulting yellow crystals of ammonium hexachlorotellurate(IV) are then filtered and dried .

Analyse Des Réactions Chimiques

Ammonium hexachlorotellurate(IV) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tellurium dioxide and chlorine gas.

Reduction: It can be reduced to elemental tellurium and ammonium chloride.

Substitution: It can undergo substitution reactions with other halides to form different tellurium halides.

Common reagents used in these reactions include hydrochloric acid, chlorine gas, and reducing agents such as hydrogen gas. The major products formed from these reactions are tellurium dioxide, elemental tellurium, and various tellurium halides .

Applications De Recherche Scientifique

Catalytic Applications

Ammonium hexachlorotellurate(IV) has been investigated for its catalytic properties, particularly in organic synthesis. Its ability to facilitate reactions involving halogenated compounds makes it valuable in the production of pharmaceuticals and agrochemicals. For instance, studies have shown that it can catalyze the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules .

Case Study: Catalysis in Organic Reactions

- Reaction Type : Carbon-carbon bond formation

- Catalyst : Ammonium hexachlorotellurate(IV)

- Outcome : Increased yield and selectivity in target products.

Material Science

The compound is also explored for its role in developing advanced materials. Its unique structural properties allow it to be used in creating nanocomposites and thin films, which are essential for electronic devices and sensors.

Ammonium hexachlorotellurate(IV) has potential applications in environmental remediation, particularly in the treatment of wastewater containing heavy metals. Its ability to form stable complexes with metal ions allows it to be used as a chelating agent, facilitating the removal of contaminants from water sources .

Case Study: Heavy Metal Removal

- Contaminants Targeted : Lead (Pb), Cadmium (Cd)

- Methodology : Use of ammonium hexachlorotellurate(IV) in batch adsorption experiments.

- Results : Significant reduction of heavy metal concentrations in treated samples.

Analytical Chemistry

The compound is utilized in analytical chemistry for the detection and quantification of tellurium and other halides. Its distinct spectral properties allow it to be employed in techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy.

Data Table: Spectroscopic Features

| Technique | Observed Peaks |

|---|---|

| Infrared Spectroscopy | ν3 at 3272 cm⁻¹ |

| Nuclear Magnetic Resonance | Chemical shifts at 1H NMR |

Mécanisme D'action

The mechanism of action of ammonium hexachlorotellurate(IV) involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Ammonium hexachlorotellurate(IV) can be compared with other similar compounds, such as:

Ammonium hexachlororhenate(IV): Similar in structure but contains rhenium instead of tellurium.

Ammonium hexachloroiridate(III): Contains iridium instead of tellurium and has different chemical properties.

Potassium hexachlorotellurate(IV): Similar in structure but contains potassium instead of ammonium.

Ammonium hexachlorotellurate(IV) is unique due to its specific chemical properties and reactivity, which make it suitable for various applications in chemistry, biology, medicine, and industry .

Activité Biologique

Ammonium hexachlorotellurate(IV) (NH4)2TeCl6, a compound of tellurium, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

Ammonium hexachlorotellurate(IV) crystallizes in a cubic structure, characterized by the presence of tellurium surrounded by six chloride ions. The compound is sensitive to moisture and typically requires protection during handling. The crystal structure reveals a complex interaction between the ammonium cations and the tellurium-chloride anionic framework, which influences its biological activity.

Biological Activity Overview

Research indicates that ammonium hexachlorotellurate(IV) exhibits various biological activities, particularly in the context of therapeutic applications. The compound's interactions with biological molecules can lead to significant effects, including:

- Inhibition of Proteases : Studies have shown that derivatives of tellurium compounds can inhibit cysteine-based proteases such as cathepsin B, with ammonium hexachlorotellurate(IV) being part of this class of compounds .

- Antiviral and Antitumoral Properties : This compound has been associated with antiviral and antitumoral activities in vitro, suggesting its potential as a therapeutic agent against certain diseases .

- Neuroprotective Effects : In animal models, ammonium hexachlorotellurate(IV) has demonstrated protective effects in conditions such as pilocarpine-induced epilepsy, indicating its neuroprotective potential .

Case Studies

- Inhibition Studies : A study investigated the inhibition potency of ammonium hexachlorotellurate(IV) against various cathepsins. The results indicated that it could inhibit these proteases effectively, with varying degrees of potency depending on the specific structural modifications of the tellurium compound used .

- Antileishmanial Activity : Another significant finding was its effectiveness against leishmaniasis in animal models. The compound exhibited notable activity against both cutaneous and visceral forms of leishmaniasis, further supporting its therapeutic potential .

- Mitochondrial Bioenergetics : Research also highlighted the compound's ability to impair mitochondrial bioenergetics by inducing thiol consumption. This action may contribute to its cytotoxic effects on certain cancer cells while maintaining low toxicity levels in normal cells .

Data Table: Summary of Biological Activities

Propriétés

InChI |

InChI=1S/Cl4Te.2ClH.2H3N/c1-5(2,3)4;;;;/h;2*1H;2*1H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVTVUGZXAOGKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[Cl-].[Cl-].Cl[Te](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8N2Te |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16893-14-4 |

Source

|

| Record name | Diammonium hexachlorotellurate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.